molecular formula C14H6Cl3NO2 B11966509 7-chloro-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one

7-chloro-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B11966509
M. Wt: 326.6 g/mol
InChI Key: XFWCTWKNBAKJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the class of benzoxazinones. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a chlorinated phenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloroaniline with chloroacetyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired benzoxazinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorinated positions on the benzoxazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the benzoxazine ring.

Scientific Research Applications

7-chloro-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride
  • 4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl

Uniqueness

7-chloro-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific benzoxazine structure and the presence of multiple chlorine atoms, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H6Cl3NO2

Molecular Weight

326.6 g/mol

IUPAC Name

7-chloro-2-(2,4-dichlorophenyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C14H6Cl3NO2/c15-7-1-3-9(11(17)5-7)13-18-12-6-8(16)2-4-10(12)14(19)20-13/h1-6H

InChI Key

XFWCTWKNBAKJOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(OC2=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.